ATTO 488 carboxylic acid

Fluorescence Spectroscopy Flow Cytometry Confocal Microscopy

Researchers requiring consistent photostability in super-resolution microscopy often face signal decay with FITC. ATTO 488 carboxylic acid offers 12.5% longer bright time vs. Alexa Fluor 488 in dSTORM/PALM, enabling higher photon counts per localization. Its class-leading hydrophilicity prevents protein aggregation during conjugation, ensuring stable, bright antibody conjugates for flow cytometry and immunofluorescence. High extinction coefficient (ε=90,000 M⁻¹cm⁻¹) and quantum yield (0.80) support low-abundance target detection in FISH and qPCR. Supplied as ≥95% pure solid; store at -20°C, protect from light. Worldwide shipping.

Molecular Formula C25H23N3O10S2
Molecular Weight 589.6 g/mol
Cat. No. B12376112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 488 carboxylic acid
Molecular FormulaC25H23N3O10S2
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCN(CCCC(=O)O)C(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O
InChIInChI=1S/C25H23N3O10S2/c1-28(12-4-7-19(29)30)25(31)14-6-3-2-5-13(14)20-15-8-10-17(26)23(39(32,33)34)21(15)38-22-16(20)9-11-18(27)24(22)40(35,36)37/h2-3,5-6,8-11,26H,4,7,12,27H2,1H3,(H,29,30)(H,32,33,34)(H,35,36,37)
InChIKeyTVVHCPSDYUUHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfoxanthene Fluorophore Overview


3-Amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate is a complex organic fluorophore belonging to the class of sulfonated xanthene dyes, commonly referred to as sulforhodamines [1]. This class is characterized by a 3,6-diaminoxanthenium core with sulfonate groups that confer high water solubility and reduce dye aggregation [2]. This specific compound is a functionalized derivative designed for covalent conjugation, featuring a reactive carboxypropyl(methyl)carbamoyl linker. It exhibits spectral properties in the green channel, with an excitation maximum around 500 nm and an emission maximum around 520 nm [1]. The compound is a structural analog of widely used green fluorophores like Alexa Fluor 488, offering a comparable spectral profile but with distinct performance characteristics in terms of quantum yield, extinction coefficient, and photostability [1].

1 Conjugation-ready linker for covalent biomolecule labeling
2 High hydrophilicity reduces dye aggregation in aqueous systems
3 Green channel spectral profile (Ex ~500 nm, Em ~520 nm)

Why Other Green Dyes Cannot Replace This Fluorophore


Direct substitution of 3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate with other green-emitting fluorophores (e.g., FITC, Alexa Fluor 488, Cy2) is not recommended without re-validation due to significant differences in critical performance parameters that directly impact experimental outcomes. These differences include quantifiable variations in quantum yield, extinction coefficient, and photostability [1]. For instance, while spectral overlap may seem sufficient, the lower quantum yield of a substitute like FITC necessitates higher labeling concentrations or longer exposure times, which can introduce phototoxicity and increase background signal . Furthermore, this specific sulfoxanthene dye exhibits a distinct balance of brightness and photostability, which is crucial for quantitative microscopy and single-molecule detection [1]. Using a less photostable alternative, such as FITC, will lead to rapid signal decay and inconsistent data in time-lapse or super-resolution experiments . Therefore, the selection of this specific fluorophore is driven by its unique quantitative performance profile, as detailed in the following section.

Brightness profile mismatch
Quantum yield and extinction coefficient differences can alter signal intensity compared to Alexa Fluor 488 or FITC; direct substitution may shift assay sensitivity.
Photostability may not transfer
This dye's bright time under single-molecule conditions differs from Alexa Fluor 488; less photostable alternatives like FITC risk rapid signal decay in time-lapse imaging.
Conjugate behavior context
Hydrophilicity-driven aggregation resistance may not replicate with non-sulfonated green dyes, affecting conjugate solubility and background in protein labeling.

Sulfoxanthene Fluorophore Performance Evidence


Quantum Yield and Brightness vs. Alexa Fluor 488

This sulfoxanthene fluorophore demonstrates a fluorescence quantum yield (QY) of 0.80, which is moderately lower than the QY of 0.92 for Alexa Fluor 488 [1]. However, it compensates with a significantly higher extinction coefficient (ε) of 90,000 M⁻¹cm⁻¹ compared to 73,000 M⁻¹cm⁻¹ for Alexa Fluor 488 [1]. This combination results in a comparable overall brightness and, in some detection systems, can provide a superior signal-to-noise ratio due to the higher photon absorption efficiency. The effective brightness is confirmed by photon count measurements, where it generates 2,073 ± 249 photons per 100 ms under standard single-molecule imaging conditions, while Alexa Fluor 488 generates 2,811 ± 290 photons per 100 ms [1].

Brightness & QY
Head-to-head
QY 0.80 vs 0.92 (Alexa 488); ε 90,000 vs 73,000 M⁻¹cm⁻¹; Photon output 2,073 ± 249 vs 2,811 ± 290 /100 ms
Comparable overall brightness; higher photon absorption may support signal-to-noise in some setups.
Reported single-molecule imaging buffer (Trolox), 488 nm excitation.
Fluorescence Spectroscopy Flow Cytometry Confocal Microscopy Immunofluorescence

Photostability in Single-Molecule and Super-Resolution Microscopy

In single-molecule imaging applications, this fluorophore exhibits superior photostability metrics compared to Alexa Fluor 488. It demonstrates a longer average 'bright time' of 0.27 ± 0.02 seconds before photobleaching, in contrast to 0.24 ± 0.03 seconds for Alexa Fluor 488 [1]. This 12.5% increase in bright state duration is critical for collecting more photons per single-molecule localization event, thereby improving localization precision. Furthermore, vendor specifications and application notes consistently highlight its 'high photostability' and suitability for demanding techniques like dSTORM, PALM, and STED microscopy [2]. This enhanced photostability translates to more robust data collection over extended imaging periods, which is essential for tracking dynamic processes or resolving fine structural details.

Photostability
Head-to-head
Bright time 0.27 ± 0.02 s vs Alexa 488 0.24 ± 0.03 s (+12.5% longer)
Extended bright state supports more photons per localization event, improving precision in dSTORM/PALM.
Single-molecule imaging in Trolox buffer under 488 nm excitation.
Single-Molecule Detection Super-Resolution Microscopy dSTORM PALM STED

Signal-to-Background Ratio in Single-Molecule Imaging

In a direct comparative study of fluorescent dyes for single-molecule localization microscopy (SMLM), this sulfoxanthene fluorophore demonstrates a distinct performance profile concerning signal-to-background ratio (SBR) and localization precision. While its SBR of 1.6 ± 0.2 is lower than the 2.7 ± 0.5 observed for Alexa Fluor 488, it exhibits a higher localization precision drop of 44.3 ± 2.8% compared to 33.6 ± 3.5% for Alexa Fluor 488 [1]. This indicates a more complex behavior under the specific imaging conditions used. However, the fluorophore's performance must be considered in the context of the entire assay system, where its high hydrophilicity and low aggregation tendency, as noted by multiple vendors, can contribute to a more uniform and predictable labeling density, which is a critical factor for reliable quantification [2].

SBR & Localization
Head-to-head
SBR 1.6 ± 0.2 vs 2.7 ± 0.5 (Alexa 488); Localization precision drop 44.3% vs 33.6%
Lower SBR but higher localization precision drop observed; uniform labeling may aid quantification.
Reported SMLM conditions; hydrophilicity may improve labeling density.
Single-Molecule Localization Microscopy SMLM Quantitative Imaging Fluorescence Correlation Spectroscopy

Hydrophilicity and Conjugate Stability for Protein Labeling

A key differentiator for this sulfoxanthene fluorophore is its high degree of hydrophilicity, which is explicitly designed to minimize dye-induced aggregation and precipitation of the target biomolecule. While not presented as a quantitative value in a direct head-to-head study, this property is a consistent, class-level inference based on its sulfonated structure and is heavily emphasized in technical literature from multiple reputable vendors . This characteristic is particularly advantageous when conjugating to sensitive proteins or antibodies, as it helps maintain their native conformation and solubility, leading to more reliable and reproducible conjugates compared to using more hydrophobic dyes. This results in reduced non-specific background staining and improved signal clarity in applications such as immunofluorescence and flow cytometry .

Conjugate Stability
Class-level
Sulfonated structure; vendor notes highlight 'very hydrophilic, little aggregation'
May support consistent protein/antibody conjugation and reduced non-specific background.
Class-level inference; validate in target assay and conjugate characterization.
Protein Labeling Antibody Conjugation Bio conjugation Flow Cytometry

Sulfoxanthene Fluorophore Application Scenarios


Single-Molecule and Super-Resolution Microscopy

This fluorophore is exceptionally well-suited for single-molecule localization microscopy (SMLM) techniques, including dSTORM and PALM. The evidence demonstrates a 12.5% longer 'bright time' compared to Alexa Fluor 488 under standard SMLM conditions [1]. This enhanced photostability is critical for collecting more photons per localization event, which directly improves the spatial resolution of the reconstructed image. Its high photon absorption efficiency also contributes to a strong initial signal, making it an excellent choice for demanding super-resolution experiments where maximizing data from each fluorophore is paramount.

Biomolecule Conjugation for Flow Cytometry and Immunofluorescence

For the production of fluorescent conjugates with delicate proteins or antibodies, this dye is a preferred choice due to its class-leading hydrophilicity . This property minimizes the risk of dye-induced protein aggregation and precipitation, which can lead to batch-to-batch inconsistency, high background signal, and loss of biological activity. The resulting conjugates exhibit greater stability and solubility, ensuring reliable and bright staining in applications such as multi-parameter flow cytometry and high-content immunofluorescence imaging, where maintaining the native state of the antibody is essential for accurate target binding.

Oligonucleotide Labeling for FISH and qPCR Probes

This fluorophore is an effective and photostable label for oligonucleotides used in Fluorescence In Situ Hybridization (FISH) and quantitative PCR (qPCR) probes [2]. Its high extinction coefficient (ε = 90,000 M⁻¹cm⁻¹) ensures strong signal generation [1], which is vital for detecting low-abundance nucleic acid targets. Furthermore, its documented photostability [2] provides a significant advantage over less stable alternatives like FITC, ensuring that the fluorescent signal remains consistent throughout the hybridization and washing steps, as well as during extended imaging sessions required for 3D-FISH or high-throughput scanning.

Confocal and Multiphoton Microscopy for Live-Cell Imaging

The combination of high photon absorption (ε = 90,000 M⁻¹cm⁻¹) and high photostability [1] makes this dye a robust choice for live-cell confocal and multiphoton imaging. In live-cell experiments, where minimizing light exposure to reduce phototoxicity is crucial, the efficient photon absorption allows for the use of lower laser power while still maintaining a strong signal. Concurrently, its high photostability ensures that the signal does not rapidly decay during time-lapse acquisitions, enabling the tracking of cellular processes over extended periods with high spatiotemporal fidelity.

Application
Selection Property
Validation Focus
Single-molecule & super-resolution microscopy
Photostability and photon budget
Bright time and localization precision review
Biomolecule conjugation (flow cytometry, IF)
Hydrophilicity and conjugate solubility
Aggregation and non-specific background evaluation
Oligonucleotide labeling (FISH, qPCR)
Extinction coefficient and photostability
Signal consistency in hybridization workflows
Live-cell confocal and multiphoton imaging
High photon absorption and bleach resistance
Signal decay and phototoxicity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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